molecular formula C19H20N2O4S B2945244 (4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone CAS No. 394228-83-2

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone

Cat. No.: B2945244
CAS No.: 394228-83-2
M. Wt: 372.44
InChI Key: KMOHVMFBXIPKHP-UHFFFAOYSA-N
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Description

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone is a synthetic compound featuring a morpholino methanone core substituted with an indoline sulfonyl group at the para position of the phenyl ring. The morpholino group enhances solubility and bioavailability, while the sulfonyl moiety may influence electronic properties and biological interactions [7]. This article compares its hypothetical attributes with structurally related compounds, emphasizing substituent effects, synthesis, and functional diversity.

Properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-19(20-11-13-25-14-12-20)16-5-7-17(8-6-16)26(23,24)21-10-9-15-3-1-2-4-18(15)21/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHVMFBXIPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone typically involves multiple steps:

    Formation of Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Sulfonylation: The indole derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base like pyridine.

    Coupling with Morpholine: The sulfonylated indole is then coupled with morpholine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone is a complex organic compound that features both indole and morpholine moieties. The indole nucleus is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The morpholine ring is known for its versatility in pharmaceuticals and agrochemicals. this compound has several applications in scientific research.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential as a pharmaceutical intermediate.
  • Industry It is utilized in the development of new materials and agrochemicals.

Biological Activities

This compound is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. The biological activity of this compound is believed to be mediated through several mechanisms.

Enzyme Inhibition The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit COX-II activity, which is pivotal in mediating inflammatory responses. A study evaluated the efficacy of this compound against COX-II in human cell lines, reporting an IC50 value of 0.72 μM, indicating its potential as a therapeutic agent for inflammatory diseases. This data suggests that the compound is more potent than traditional anti-inflammatory drugs like Celecoxib.
Kinase Modulation It has potential as a modulator of kinase activity, particularly targeting mTOR pathways, which are critical in cancer cell proliferation and survival.
Protein Interactions The sulfonamide group may facilitate interactions with various protein targets, influencing cellular signaling pathways related to inflammation and tumor growth.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. In these studies, the compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In a series of experiments involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 85% at 10 μM concentration), suggesting strong anticancer properties.

Safety and Toxicity

Preliminary toxicity studies indicate that at therapeutic doses, it does not exhibit significant cytotoxicity towards normal cells; however, long-term studies are necessary to fully understand its safety profile.

Comparison of Similar Compounds

This compound is unique due to the presence of both indole and morpholine moieties, which confer a combination of biological activity and favorable pharmacokinetic properties. This makes it a valuable compound for further research and development in various fields.

CompoundDifferencePotential Effect
(4-(Indolin-1-ylsulfonyl)phenyl)methanoneLacks the morpholine ringMay affect its solubility and bioavailability.
(4-(Indolin-1-ylsulfonyl)phenyl)(piperidino)methanoneContains a piperidine ring instead of morpholineMay alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs vary in substituents on the phenyl ring and adjacent functional groups:

Compound Name Substituent/Functional Group Molecular Formula Key Structural Features
(4-Aminophenyl)(morpholino)methanone -NH₂ at para position C₁₁H₁₄N₂O₂ Amino group enhances hydrogen bonding
Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c) Tosyl-pyrrole at phenyl ring C₂₂H₂₃N₃O₃S Tosyl group introduces sulfonic acid ester
(4-Ethynylphenyl)(morpholino)methanone Ethynyl group at para position C₁₃H₁₃NO₂ Alkyne enables click chemistry modifications
(3-Methoxy-4-nitrophenyl)(morpholino)methanone -NO₂ and -OCH₃ at meta/para positions C₁₂H₁₄N₂O₅ Electron-withdrawing nitro alters reactivity
VU0360175 (from ) Pyridinyl-ethynyl substituent C₁₈H₁₄F₃N₃O₂ Fluorophenyl ethynyl enhances mGluR5 potency

Substituent Impact :

  • Sulfonyl vs. Amino ( vs. 5c): The sulfonyl group in the target compound likely increases electrophilicity compared to the electron-donating -NH₂ in (4-aminophenyl)(morpholino)methanone, affecting reactivity in nucleophilic substitutions [7].
  • Tosyl vs.

Observations :

  • Melting Points: Tosyl-substituted 5c has a higher melting point (176–178°C) than amino analogs, suggesting stronger intermolecular forces due to sulfonic ester groups [2].
Table 3: Spectroscopic and Bioactivity Data
Compound Name IR (cm⁻¹) NMR (¹³C/¹H) Shifts Biological Activity (EC₅₀ or MIC)
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) 1154, 1297 (SO₂), 1675 (C=O) N/A Antimicrobial (LC-MS m/z 318) [4]
VU0360175 N/A N/A mGluR5 PAM (EC₅₀ = 49 nM) [9]
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) FTIR: Thiadiazole peaks ¹H-NMR: δ 7.45–7.33 (aromatic) Antibiofilm activity ()

Key Findings :

  • IR Spectroscopy: Sulfonyl groups (e.g., 3e) show characteristic peaks at ~1297 cm⁻¹, distinguishing them from morpholino amides [4].
  • Bioactivity: VU0360175’s moderate mGluR5 potency (EC₅₀ = 49 nM) suggests that substituents like fluorophenyl ethynyl enhance target engagement compared to simpler morpholino derivatives [9].

Biological Activity

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described using the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins.
  • Kinase Modulation : It has potential as a modulator of kinase activity, particularly targeting mTOR pathways, which are critical in cancer cell proliferation and survival .
  • Protein Interactions : The sulfonamide group may facilitate interactions with various protein targets, influencing cellular signaling pathways related to inflammation and tumor growth.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit COX-II activity, which is pivotal in mediating inflammatory responses:

CompoundIC50 (μM)Reference
This compound0.72
Celecoxib1.11

This data suggests that the compound is more potent than traditional anti-inflammatory drugs like Celecoxib.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has shown efficacy against several cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colorectal Cancer

In these studies, the compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on COX-II Inhibition :
    A recent study evaluated the efficacy of this compound against COX-II in human cell lines, reporting an IC50 value of 0.72 μM, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Efficacy :
    In a series of experiments involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 85% at 10 μM concentration), suggesting strong anticancer properties .

Safety and Toxicity

While promising, the safety profile of this compound remains under investigation. Preliminary toxicity studies indicate that at therapeutic doses, it does not exhibit significant cytotoxicity towards normal cells; however, long-term studies are necessary to fully understand its safety profile.

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